molecular formula C17H19N5O2 B2660995 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide CAS No. 899966-93-9

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide

Cat. No.: B2660995
CAS No.: 899966-93-9
M. Wt: 325.372
InChI Key: RPWUSGXGYSKSQX-UHFFFAOYSA-N
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Description

N-(1-(3,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide is a synthetic small molecule based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a well-known core structure in medicinal chemistry that serves as a purine isostere . This compound features a 3,4-dimethylphenyl group at the 1-position of the pyrazole ring and a butyramide moiety at the 5-position, differentiating it from closely related structures documented in scientific literature and patents . Compounds within this chemical class have been extensively investigated for their potential as potent protein kinase inhibitors . Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of various diseases, including cancer. As such, this molecule is of significant interest in early-stage drug discovery and pharmacological research for developing new antineoplastic agents . Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a biological probe to study kinase-related pathways and mechanisms. The structure-activity relationships (SAR) of analogous compounds suggest that modifications on the pyrazolopyrimidine core and N-5 substituent can profoundly influence potency and selectivity towards specific kinase targets . This product is intended for Research Use Only (RUO) and is not approved for use in humans or animals.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-4-5-15(23)20-21-10-18-16-14(17(21)24)9-19-22(16)13-7-6-11(2)12(3)8-13/h6-10H,4-5H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWUSGXGYSKSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide typically involves the condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization with formamide to form the pyrazolo[3,4-d]pyrimidine core. The final step involves the acylation of the resulting compound with butyryl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazolo[3,4-d]pyrimidine core, particularly at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Pyrazolo-Pyrimidine Cores

Compound 237 ()
  • Structure: Contains a pyrazolo[3,4-d]pyrimidinone core with a phenyl group at N1 and an acetohydrazide substituent.
  • Bioactivity :
    • EGFR inhibition (IC50: 0.186 µM), outperformed only by erlotinib (IC50: 0.03 µM).
    • Moderate apoptosis induction (lower activity compared to analogue 235).
Compound 10a ()
  • Structure : Features a pyrazolo[3,4-d]pyrimidin-4-one core with a benzoyl group, 4-chlorophenyl, 4-fluorophenyl, and a sulfonamide-thiazole moiety.
  • Bioactivity : Anti-HIV1 and cyclin-D inhibition, though specific IC50 values are unreported.
  • Key Difference : The sulfonamide-thiazole group enhances solubility but introduces steric bulk, likely shifting target specificity away from kinase inhibition .
Compound XVI ()
  • Structure: A quinazolinone derivative with a 3,4-dimethylphenyl group and tetrabromophthalazinone moiety.
  • Bioactivity : Antimicrobial activity against gram-positive bacteria (moderate inhibition zones).
  • Key Difference: The thioxo-quinazolinone core diverges from the pyrazolo-pyrimidine scaffold, altering electronic properties and target engagement .
Table 1: Comparative Bioactivity of Pyrazolo-Pyrimidine Analogues
Compound Target IC50 or Activity Key Structural Features Reference
Target Compound Not reported Not available 3,4-Dimethylphenyl, butyramide N/A
Compound 237 EGFR 0.186 µM Phenyl, acetohydrazide
Erlotinib (Control) EGFR 0.03 µM Quinazoline core
Compound 10a Anti-HIV1 Qualitative activity Sulfonamide-thiazole, halogenated aryl
Compound XI () Antimicrobial Strong inhibition zones Thiazolidinone, tetrabromo-phthalazinone

Biological Activity

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a fused pyrazolo[3,4-d]pyrimidine core. This arrangement is known for its significant biological activities, including anticancer properties. The presence of the 3,4-dimethylphenyl group and the butyramide moiety contributes to its unique chemical profile.

Molecular Formula

  • Molecular Formula : C19_{19}H23_{23}N5_5O2_2
  • Molecular Weight : 353.4 g/mol

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit promising anticancer activities. Studies have shown that this compound acts as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

The mechanism of action primarily involves the inhibition of CDK2 activity, leading to cell cycle arrest in cancer cells. This inhibition results in decreased proliferation and increased apoptosis in various cancer cell lines.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of CDK2; reduced cell proliferation
AntimicrobialPotential activity against various pathogens
Enzyme InhibitionInteraction with specific enzymes

Study 1: Anticancer Efficacy

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound induced apoptosis through the activation of caspase pathways.

Study 2: Mechanistic Insights

A molecular docking study revealed that the compound binds effectively to the ATP-binding site of CDK2, suggesting a competitive inhibition mechanism. The binding affinity was quantified using docking scores and free energy calculations.

Study 3: Broader Pharmacological Profile

Further investigations into its antimicrobial properties indicated that this compound showed activity against Gram-positive bacteria and fungi. These findings suggest potential applications beyond oncology.

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